N-Nitroso-2,3-dihydroxypropylethanolamine
Overview
Description
N-Nitroso-2,3-dihydroxypropylethanolamine: is a chemical compound that belongs to the class of nitrosamines Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental and industrial contexts
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-2,3-dihydroxypropylethanolamine typically involves the nitrosation of 2,3-dihydroxypropylethanolamine. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is crucial for monitoring the purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-2,3-dihydroxypropylethanolamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it back to its amine precursor.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can regenerate the original amine .
Scientific Research Applications
N-Nitroso-2,3-dihydroxypropylethanolamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Researchers study its effects on biological systems to understand the mechanisms of nitrosamine-induced carcinogenesis.
Medicine: It serves as a reference compound in toxicological studies to evaluate the safety of pharmaceuticals and other consumer products.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various matrices.
Mechanism of Action
The mechanism of action of N-Nitroso-2,3-dihydroxypropylethanolamine involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound’s electrophilic nature allows it to react with nucleophilic sites in DNA, proteins, and other biomolecules, disrupting normal cellular functions .
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Comparison: N-Nitroso-2,3-dihydroxypropylethanolamine is unique due to its dihydroxypropyl group, which imparts different chemical reactivity and biological activity compared to other nitrosamines. While NDMA and NDEA are well-known for their high carcinogenic potential, this compound’s distinct structure may result in different metabolic pathways and toxicological profiles .
Properties
IUPAC Name |
N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O4/c8-2-1-7(6-11)3-5(10)4-9/h5,8-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVIKNOBHVPYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CC(CO)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020992 | |
Record name | 3-[(2-Hydroxyethyl)nitrosoamino]-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89911-78-4 | |
Record name | N-Nitro-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2-Hydroxyethyl)nitrosoamino]-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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